(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid
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Overview
Description
(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features an amino group, a pentan-3-yloxy group, and a trideuterioacetyl group attached to a cyclohexene ring. The presence of deuterium atoms in the acetyl group makes it particularly interesting for studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid involves multiple steps, including the formation of the cyclohexene ring, introduction of the amino and pentan-3-yloxy groups, and incorporation of the trideuterioacetyl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the trideuterioacetyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s isotopic labeling with deuterium can be used in metabolic studies to trace the pathways and interactions of similar compounds within biological systems.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions, while the trideuterioacetyl group can influence its metabolic stability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-acetylamino-cyclohexene-1-carboxylic acid: Similar structure but without deuterium labeling.
(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trifluoroacetyl)amino]cyclohexene-1-carboxylic acid: Similar structure with trifluoroacetyl group instead of trideuterioacetyl.
Uniqueness
The uniqueness of (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid lies in its isotopic labeling with deuterium, which can significantly alter its physical and chemical properties, making it valuable for specific scientific applications.
Properties
Molecular Formula |
C14H24N2O4 |
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Molecular Weight |
288.36 g/mol |
IUPAC Name |
(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3+1D3 |
InChI Key |
NENPYTRHICXVCS-UHQFSAABSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Origin of Product |
United States |
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